molecular formula C9H12F3NO5 B1426381 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate CAS No. 76699-09-7

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate

Cat. No. B1426381
CAS RN: 76699-09-7
M. Wt: 271.19 g/mol
InChI Key: IKULJLHFWHSYLT-UHFFFAOYSA-N
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Description

“1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is a synthetic compound that belongs to the family of propanedioates. It has a molecular weight of 271.19 g/mol .


Molecular Structure Analysis

The molecular formula of “1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is C9H12F3NO5 . The InChI code is 1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) .


Physical And Chemical Properties Analysis

The compound has a complexity of 311 and a topological polar surface area of 81.7Ų . It has a rotatable bond count of 7 . The compound is canonicalized .

Scientific Research Applications

Catalytic Applications

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate, though not directly studied, is structurally related to compounds that have been the subject of catalytic research. For instance, the boron trifluoride diethyl etherate catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates is a significant process. This method produces 3-phosphonylated indoles and diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates, which can further undergo decarboxylation to form ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates (Egorova et al., 2017).

Complexation Studies

The complexation behavior of compounds similar to 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate has been studied. Specifically, the complexation of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate with lanthanide cations has been investigated using electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014).

Material Science Applications

Research in material science has explored the excess molar volumes of 1,3-diethyl propanedioate with various alcohols at different temperatures. This study, which used an oscillating densimeter, provides insights into the interactions and molecular structure of such compounds (Wang & Yan, 2010).

Food Science

In food science, methods for determining chloropropanols in food products have utilized derivatives of 1,3-diethyl propanedioate. These methods involve extraction with diethyl ether and purification with methanol, demonstrating the compound's relevance in analytical chemistry as applied to food safety (Jian-ke, 2004).

Chemical Synthesis

The compound has also been involved in the synthesis of other chemicals. For example, an improved high-yielding procedure for diethyl 2,2,2-trichloroethyledine-propanedioate using a montmorillonite K-10 catalyst has been developed, highlighting its potential in synthetic chemistry (Deshmukh et al., 1999).

Safety and Stability

An important aspect of handling 1,3-diethyl propanedioate derivatives is understanding their safety and stability. A study reported the hazard evaluation of a reaction involving 1,3-diethyl propanedioate and Fuming Nitric acid. This work is crucial for mastering thermal runaway situations in chemical processes (Veedhi et al., 2016).

Safety And Hazards

The compound is not classified as hazardous .

properties

IUPAC Name

diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKULJLHFWHSYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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